(2-Methoxypyrimidin-5-yl)methanamine
Description
Properties
IUPAC Name |
(2-methoxypyrimidin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGGCEDSKVDHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716986 | |
| Record name | 1-(2-Methoxypyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-18-7 | |
| Record name | 1-(2-Methoxypyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via 2-Methoxypyrimidine-5-nitro Intermediate
One documented approach involves the preparation of a 2-methoxy-5-nitropyrimidine intermediate, followed by catalytic hydrogenation to yield the corresponding amine.
| Step | Reagents and Conditions | Description | Yield / Purity |
|---|---|---|---|
| 1. Nitration | 2-Aminopyridine treated with mixed acid (HNO3/H2SO4) | Introduces nitro group at 5-position | High regioselectivity achieved |
| 2. Chlorination | Reaction with phosphorus oxychloride (POCl3) and DMF catalyst | Converts hydroxyl to chloro substituent at 2-position | Isolated as 2-chloro-5-nitropyridine |
| 3. Methoxylation | 2-Chloro-5-nitropyridine reacted with sodium methanolate in methanol under reflux | Substitutes chlorine with methoxy group | Yield: ~96.5%, HPLC purity: 98.78% |
| 4. Catalytic Hydrogenation | 2-Methoxy-5-nitropyridine reduced using 10% Pd/C catalyst under H2 atmosphere at 60°C | Converts nitro group to amine | Yield: ~92.5%, HPLC purity: 98.93% |
This method is reported in a Chinese patent (CN105523995A) describing the preparation of malaridine intermediates, which share structural similarity with (2-Methoxypyrimidin-5-yl)methanamine.
Alternative Routes via Halogenated Pyrimidines
Another synthetic approach involves halogenated pyrimidine intermediates where:
- 2-Hydroxypyrimidine derivatives are first converted to 2-chloropyrimidines using POCl3.
- Subsequent nucleophilic substitution with methoxide ion introduces the methoxy group.
- The 5-position is then functionalized by amination or reduction steps.
This route emphasizes the use of phosphorus oxychloride for chlorination and sodium methoxide for substitution, providing a robust pathway to the methoxy-substituted amine.
Reaction Conditions and Parameters
| Parameter | Typical Values / Notes |
|---|---|
| Solvent | Methanol for methoxylation; ethylene dichloride for extraction |
| Catalyst | 10% Pd/C for hydrogenation |
| Temperature | Reflux (~65°C) for substitution; 60°C for hydrogenation |
| Pressure | Hydrogen atmosphere at 0.01 MPa (approx. 0.1 atm) |
| Reaction Time | 1-2 hours for substitution and hydrogenation steps |
| Purification | Filtration to remove catalyst, solvent evaporation, recrystallization from water or organic solvents |
Purification and Characterization
Purification typically involves:
- Filtration to remove heterogeneous catalysts.
- Extraction with organic solvents (e.g., ethylene dichloride) to separate product from aqueous impurities.
- Recrystallization to enhance purity, yielding needle-like crystals.
- HPLC analysis to confirm purity levels above 98%.
Characterization methods include:
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
- Mass spectrometry for molecular weight confirmation.
Summary Table of Preparation Data
| Step | Reagents/Conditions | Product | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|
| Nitration | Mixed acid nitration of 2-aminopyridine | 2-Amino-5-nitropyridine | - | - | Initial nitration step |
| Chlorination | POCl3, DMF, reflux 2-4 h | 2-Chloro-5-nitropyridine | - | - | Conversion of hydroxyl to chloro group |
| Methoxylation | NaOCH3 in MeOH, reflux 1-2 h | 2-Methoxy-5-nitropyridine | 96.5 | 98.78 | High yield and purity |
| Catalytic Hydrogenation | 10% Pd/C, H2, 60°C, 1 h | 2-Methoxy-5-aminopyridine | 92.5 | 98.93 | Reduction of nitro to amine |
Research Findings and Notes
- The use of sodium methanolate in methanol under reflux is highly effective for substituting chlorine with a methoxy group on the pyrimidine ring, with yields exceeding 95% and high purity.
- Catalytic hydrogenation with 10% Pd/C under mild temperature and low hydrogen pressure efficiently reduces nitro groups to amines without significant side reactions.
- The process allows recycling of the Pd/C catalyst, improving cost-effectiveness and sustainability.
- Extraction and recrystallization steps are critical for isolating the product in a pure, crystalline form suitable for further applications.
- The overall process is scalable and amenable to industrial production due to straightforward reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxypyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Functionalized pyrimidine derivatives.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C6H9N3O
- Molecular Weight : 139.16 g/mol
- CAS Number : 944899-18-7
This compound features a pyrimidine ring with a methoxy group at the 2-position and a methanamine group at the 5-position, which imparts unique reactivity and potential biological activities.
Pharmaceutical Development
- Drug Design : (2-Methoxypyrimidin-5-yl)methanamine serves as a building block for synthesizing more complex organic molecules that may exhibit therapeutic effects. Its structural similarity to biologically active pyrimidine derivatives makes it a candidate for drug development targeting various diseases.
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A comprehensive study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against resistant strains, suggesting potential use in formulating new antibiotics.
- Anticancer Properties : Research published in Cancer Letters showed that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This highlights its potential as a lead compound for developing new anticancer therapies.
Biological Research
- Biochemical Probes : The compound is studied for its ability to interact with various biomolecules, providing insights into biological processes and pathways. Its role as a biochemical probe allows researchers to investigate metabolic pathways and therapeutic targets.
- Inflammation Modulation : Recent research indicated that this compound reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Material Science
The unique chemical structure of this compound may be utilized to synthesize new materials with specific properties, such as increased thermal stability or enhanced electrical conductivity. This application is particularly relevant in developing advanced materials for electronics and other industrial uses.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers focused on the synthesis of various hydrazides, including this compound. Results demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential for use in pharmaceutical formulations aimed at treating infections.
Case Study 2: Anti-inflammatory Activity
Research conducted by Zhang et al. (2023) reported that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cellular models. This study supports its application in developing anti-inflammatory therapies.
Data Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmaceutical | Drug Development | Induces apoptosis in cancer cells; antimicrobial activity against resistant strains |
| Biological Research | Biochemical Probes | Interacts with biomolecules; modulates inflammatory responses |
| Material Science | Advanced Materials Synthesis | Potential for increased thermal stability and electrical conductivity |
Mechanism of Action
The mechanism of action of (2-Methoxypyrimidin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Physicochemical Data :
- 13C NMR (d-DMSO) : Peaks at 163.4, 159.7, and 55.0 ppm confirm the methoxy and pyrimidine ring structure .
- HRMS (ESI) : Observed m/z 292.1216 (calculated 292.1212 for C₁₈H₁₆N₂O₂) .
Comparison with Structurally Similar Compounds
2-Methoxy-4-methylpyrimidin-5-amine
2,4-Dimethoxypyrimidin-5-amine
N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine
- CAS : 921939-14-2
- Structure : Thienyl substituent at 2-position and methylamine at 5-position.
- Molecular Weight : 205.28 g/mol .
- Melting Point : 105–106°C .
- Applications : The thienyl group may confer distinct electronic properties, making it suitable for optoelectronic materials or kinase inhibitors.
4,6-Dichloro-5-methoxypyrimidine
- Structure : Chloro groups at 4- and 6-positions, methoxy at 5-position.
- Crystal Data : Molecules form a 3D framework via Cl···N interactions (3.094–3.100 Å) .
- Melting Point : 313–315 K (40–42°C) .
- Applications : Chlorine atoms increase electrophilicity, enabling cross-coupling reactions in drug synthesis.
1-(2-Methylpyrimidin-5-yl)ethanamine
- CAS : 1071435-99-8
- Structure : Methyl group at 2-position, ethylamine at 5-position.
- Molecular Formula : C₇H₁₁N₃ .
- Key Difference: Ethylamine chain may enhance solubility in organic solvents compared to the shorter aminomethyl group.
Data Table: Comparative Analysis of Key Compounds
Role in FTO Inhibition
This compound is a key building block in FTO 4 , which demonstrates IC₅₀ values in the low micromolar range against glioblastoma stem cells . The methoxy group enhances binding to the FTO active site by mimicking RNA substrates.
Solubility and Reactivity Trends
- Methoxy vs. Chloro : Methoxy derivatives (e.g., 2-Methoxy-4-methylpyrimidin-5-amine) exhibit higher solubility in polar solvents compared to chloro analogs like 4,6-Dichloro-5-methoxypyrimidine .
- Thienyl Substituents : The thienyl group in N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine introduces π-π stacking capabilities, advantageous in kinase inhibitor design .
Biological Activity
(2-Methoxypyrimidin-5-yl)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO, featuring a pyrimidine ring substituted at the second position with a methanamine group and at the fifth position with a methoxy group. This unique structure contributes to its chemical properties and biological activities, particularly in enzyme modulation and receptor interaction.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to active or allosteric sites, thereby altering their activity.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Enzyme Interaction Studies
Research indicates that this compound interacts with several biological targets. For instance, studies have shown that the compound can modulate the activity of enzymes involved in metabolic processes. However, specific studies detailing the exact mechanisms remain limited .
Case Studies
- PDE10A Inhibition : While not directly related to this compound, related compounds have been studied for their inhibitory effects on phosphodiesterase 10A (PDE10A), which plays a crucial role in striatal signaling. The insights gained from these studies may provide parallels for understanding the biological activity of this compound .
- Pharmacokinetic Profiles : Preliminary data suggest that structural modifications can significantly influence pharmacokinetic properties such as oral bioavailability and clearance rates. These findings highlight the importance of optimizing chemical structures for enhanced therapeutic efficacy .
Potential Applications
Given its structural characteristics, this compound may have applications in various therapeutic areas:
- Medicinal Chemistry : The compound's ability to modulate enzyme and receptor activity positions it as a candidate for drug development targeting metabolic disorders.
- Biochemical Probes : It can serve as a biochemical probe to study metabolic pathways and therapeutic targets, providing insights into disease mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methoxypyrimidine | Pyrimidine ring with a methoxy group | Closely related but lacks the methanamine moiety |
| 2-Aminopyrimidine | Pyrimidine ring with an amino group | Exhibits different reactivity compared to this compound |
| 5-Methoxypyridin-2-ylmethanamine | Methoxy substitution at position 5 | Different reactivity profile due to structural variations |
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Methoxylation | NaOMe, DMF, 80°C | 75–85 | 90 |
| Amination | NaN₃, H₂SO₄, 100°C | 60–70 | 85 |
| Purification | Ethanol/water recrystallization | - | 95+ |
Basic Question: How do solvent systems and temperature affect the solubility of this compound?
Methodological Answer:
Solubility is critical for reaction design. While direct data for this compound is limited, analogous methanamine derivatives show:
- Polar solvents : High solubility in DMSO (>100 mg/mL) and methanol (~50 mg/mL) due to hydrogen bonding with the amine group .
- Temperature dependence : Solubility in water increases by ~20% when heated from 25°C to 60°C .
Q. Table 2: Solubility Trends in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) | Temperature Effect |
|---|---|---|
| DMSO | >100 | Minimal |
| Methanol | 50 | Moderate increase with heat |
| Water | 10–15 | Significant increase at >50°C |
Advanced Question: How can crystallographic data resolve contradictions in reported molecular conformations?
Methodological Answer:
Discrepancies in NMR or computational models can be addressed via single-crystal X-ray diffraction:
Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane) .
Data Collection : Use a synchrotron source for high-resolution data (≤0.8 Å) to resolve bond-length ambiguities .
Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For example, a recent study resolved conflicting amine group orientations using Hirshfeld surface analysis .
Q. Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| H-bond Interactions | N–H⋯O (2.8–3.1 Å) |
Advanced Question: What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model reaction pathways:
Transition State Analysis : Calculate activation energies for amine participation in substitution reactions .
Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate DMF or THF environments .
Validation : Compare computed IR spectra (e.g., N–H stretching at ~3350 cm⁻¹) with experimental FT-IR data to confirm accuracy .
Q. Table 4: DFT-Calculated Reactivity Metrics
| Parameter | Value |
|---|---|
| Activation Energy (kcal/mol) | 22.5 |
| Charge on Amine Nitrogen | -0.45 |
| HOMO-LUMO Gap (eV) | 4.8 |
Advanced Question: How to address contradictory bioactivity results in enzyme inhibition assays?
Methodological Answer:
Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:
Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects .
Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., oxidation products) that may inhibit enzymes non-specifically .
Control Experiments : Compare results with a structurally similar inert compound (e.g., 5-methylpyrimidine) to isolate target effects .
Q. Table 5: Example Bioactivity Data Validation
| Assay Condition | IC₅₀ (µM) | Purity-Adjusted IC₅₀ (µM) |
|---|---|---|
| Crude Sample | 12.3 | 25.1 |
| Purified Sample | 18.7 | 18.7 |
Basic Question: What spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, pyrimidine-H), 3.9 (s, 3H, OCH₃), 3.5 (s, 2H, CH₂NH₂) .
- FT-IR : Peaks at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N pyrimidine) .
- MS : ESI-MS m/z 153.1 [M+H]⁺ .
Advanced Question: How to design a structure-activity relationship (SAR) study for this compound in kinase inhibition?
Methodological Answer:
Core Modifications : Synthesize analogs with varying substituents (e.g., 2-ethoxy, 5-ethyl) to assess methoxy/amine contributions .
Kinase Panel Screening : Test against 50+ kinases (e.g., EGFR, CDK2) using ATP-coupled assays .
Molecular Docking : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets .
Q. Table 6: SAR Data Example
| Analog | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
|---|---|---|
| 2-Methoxy | 45 | 320 |
| 2-Ethoxy | 120 | 650 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
